N-(2-(Diethylamino)ethyl)carbamic acid, 6-chloro-o-tolyl ester hydrochloride
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Overview
Description
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a diethylazanium moiety. It is commonly used in experimental and research settings due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride typically involves the reaction of 2-chloro-6-methylphenol with a suitable carbonylating agent to form the corresponding phenoxycarbonyl derivative. This intermediate is then reacted with ethylamine to introduce the diethylazanium group. The final product is obtained by treating the intermediate with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of phenoxycarbonyl oxides.
Reduction: Formation of amines or reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxycarbonyl derivatives.
Scientific Research Applications
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-4-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride
- 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-dimethylazanium chloride
Uniqueness
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride is unique due to its specific chloro-substitution pattern and the presence of the diethylazanium group. These structural features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
77985-23-0 |
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Molecular Formula |
C14H22Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)10-9-16-14(18)19-13-11(3)7-6-8-12(13)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
InChI Key |
QPHHKBFGUODEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)OC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
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